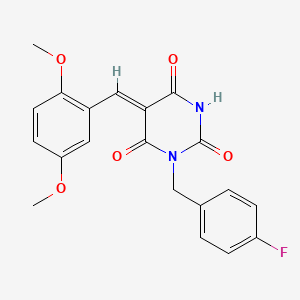![molecular formula C21H26ClN5O2 B6028766 4-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B6028766.png)
4-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine is a chemical compound that has been widely studied in scientific research due to its potential therapeutic applications. This compound is also known as TAK-659 and is classified as a kinase inhibitor.
Aplicaciones Científicas De Investigación
The potential therapeutic applications of 4-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine have been studied extensively in scientific research. This compound has been shown to have inhibitory effects on various kinases, including BTK, FLT3, and JAK3. These kinases are involved in the regulation of cell growth, differentiation, and survival, making them potential targets for cancer therapy. In addition, this compound has been studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus.
Mecanismo De Acción
The mechanism of action of 4-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine involves the inhibition of various kinases. This compound binds to the ATP-binding site of these kinases, preventing their activation and downstream signaling pathways. By inhibiting these kinases, this compound can induce cell cycle arrest and apoptosis in cancer cells. In addition, this compound can modulate the immune response in autoimmune diseases by inhibiting the activation of immune cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. In addition, this compound can inhibit the activation of immune cells, such as T cells and B cells. In vivo studies have shown that this compound can inhibit tumor growth in mouse models of cancer. Furthermore, this compound can reduce the severity of symptoms in mouse models of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine in lab experiments include its specificity for kinases and its potential therapeutic applications. However, the limitations of using this compound include its potential toxicity and off-target effects. Further studies are needed to determine the optimal dosage and administration route for this compound in lab experiments.
Direcciones Futuras
There are several future directions for research on 4-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine. One direction is to further investigate the potential therapeutic applications of this compound in cancer and autoimmune diseases. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in animal models and humans. Furthermore, the development of more potent and selective kinase inhibitors based on this compound can be explored. Finally, the use of this compound in combination with other therapies, such as chemotherapy and immunotherapy, can be investigated for enhanced therapeutic efficacy.
Métodos De Síntesis
The synthesis of 4-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine involves the reaction of 4-chlorophenoxyacetic acid with piperazine to form an intermediate compound. This intermediate is then reacted with 6-chloro-1-piperidinylpyrimidine to form the final product. The synthesis method has been optimized to produce high yields of the compound with high purity.
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-(6-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN5O2/c22-17-4-6-18(7-5-17)29-15-21(28)27-12-10-26(11-13-27)20-14-19(23-16-24-20)25-8-2-1-3-9-25/h4-7,14,16H,1-3,8-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXQUWKZUNBEBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)COC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-nitro-1H-benzimidazol-2-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B6028683.png)
![methyl 2-{[(6-chloro-2-oxo-2H-chromen-3-yl)carbonyl]amino}-5-{[(2-methoxyphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B6028684.png)
![6-(methoxymethyl)-2-[4-(2-pyridinyl)-1-piperazinyl]-4(3H)-pyrimidinone](/img/structure/B6028695.png)
![N-(3,5-difluorophenyl)-2-[3-[4-methyl-3-(propionylamino)phenyl]-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B6028702.png)
![2-{[2-(4-bromophenyl)-1,3-thiazolidin-3-yl]carbonyl}benzoic acid](/img/structure/B6028706.png)
![2,4,5-trimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B6028725.png)
![N-[3-(1H-indol-2-yl)phenyl]-1-(methoxyacetyl)-3-piperidinecarboxamide](/img/structure/B6028733.png)


![2-(2-{[ethyl({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)amino]methyl}phenoxy)ethanol](/img/structure/B6028763.png)
![(3'R*,4'R*)-1'-{[1-(2-chlorophenyl)-1H-pyrazol-4-yl]methyl}-1,4'-bipiperidine-3',4-diol](/img/structure/B6028764.png)
![[1-({1-[(2,3-difluorophenyl)acetyl]-3-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B6028775.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B6028778.png)
![1-[2-(allyloxy)phenyl]-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6028785.png)